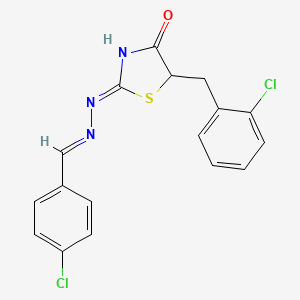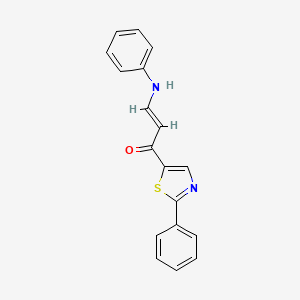![molecular formula C7H4Br2N2 B2380028 4,7-Dibromo pirazolo[1,5-a]piridina CAS No. 1473425-66-9](/img/structure/B2380028.png)
4,7-Dibromo pirazolo[1,5-a]piridina
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4,7-Dibromopyrazolo[1,5-a]pyridine is a heterocyclic compound with the molecular formula C₇H₄Br₂N₂. It is characterized by a pyrazolo[1,5-a]pyridine core structure with bromine atoms substituted at the 4 and 7 positions.
Aplicaciones Científicas De Investigación
4,7-Dibromopyrazolo[1,5-a]pyridine has several scientific research applications:
Medicinal Chemistry: It serves as a building block for the synthesis of biologically active molecules, including kinase inhibitors and other therapeutic agents.
Materials Science: The compound is used in the development of organic semiconductors and other advanced materials.
Chemical Biology: It is employed in the design of molecular probes and bioactive compounds for studying biological processes
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4,7-Dibromopyrazolo[1,5-a]pyridine typically involves the bromination of pyrazolo[1,5-a]pyridine. One common method includes the use of bromine or N-bromosuccinimide (NBS) as the brominating agent. The reaction is usually carried out in an inert solvent such as dichloromethane or chloroform, under controlled temperature conditions to ensure selective bromination at the desired positions .
Industrial Production Methods
While specific industrial production methods for 4,7-Dibromopyrazolo[1,5-a]pyridine are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, solvent, and brominating agent concentration, to achieve high yield and purity. Additionally, continuous flow reactors could be employed to enhance the efficiency and scalability of the production process .
Análisis De Reacciones Químicas
Types of Reactions
4,7-Dibromopyrazolo[1,5-a]pyridine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Coupling Reactions: The compound can participate in Suzuki-Miyaura and Heck coupling reactions to form carbon-carbon bonds with aryl or vinyl groups.
Reduction Reactions: The bromine atoms can be reduced to hydrogen atoms using reducing agents such as palladium on carbon (Pd/C) and hydrogen gas
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).
Coupling Reactions: Catalysts like palladium acetate (Pd(OAc)₂) with bases such as potassium carbonate (K₂CO₃) in solvents like tetrahydrofuran (THF) or toluene.
Reduction Reactions: Palladium on carbon (Pd/C) with hydrogen gas or other reducing agents like lithium aluminum hydride (LiAlH₄)
Major Products Formed
Substitution Reactions: Formation of various substituted pyrazolo[1,5-a]pyridine derivatives.
Coupling Reactions: Formation of biaryl or styryl derivatives.
Reduction Reactions: Formation of pyrazolo[1,5-a]pyridine without bromine substituents
Mecanismo De Acción
The mechanism of action of 4,7-Dibromopyrazolo[1,5-a]pyridine depends on its specific application. In medicinal chemistry, derivatives of this compound may act as inhibitors of specific enzymes or receptors. For example, pyrazolo[1,5-a]pyridine derivatives have been studied as inhibitors of tropomyosin receptor kinases (TRKs), which are involved in cell proliferation and differentiation pathways .
Comparación Con Compuestos Similares
Similar Compounds
Pyrazolo[3,4-b]pyridine: Another heterocyclic compound with a similar core structure but different substitution patterns.
Pyrazolo[1,5-a]pyrimidine: A related compound with a pyrimidine ring fused to the pyrazole ring.
Uniqueness
4,7-Dibromopyrazolo[1,5-a]pyridine is unique due to its specific bromine substitution pattern, which imparts distinct reactivity and properties compared to other pyrazolo[1,5-a]pyridine derivatives. This makes it a valuable intermediate for the synthesis of diverse bioactive molecules and advanced materials .
Propiedades
IUPAC Name |
4,7-dibromopyrazolo[1,5-a]pyridine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4Br2N2/c8-5-1-2-7(9)11-6(5)3-4-10-11/h1-4H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OMBCHPVZGXWDCL-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C2=CC=NN2C(=C1)Br)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4Br2N2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.93 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[(3-methoxythiolan-3-yl)methyl]-1-benzothiophene-2-carboxamide](/img/structure/B2379947.png)


![(Z)-4-Chloro-2-(4,5-dihydrobenzo[e][1,3]benzothiazol-2-yl)-3-hydroxybut-2-enenitrile](/img/structure/B2379952.png)

![5-(3-chlorobenzyl)-3-(3-methoxybenzyl)-8-methyl-3H-pyrimido[5,4-b]indol-4(5H)-one](/img/structure/B2379956.png)



![2-[3-(3-Bromopyridin-4-yl)oxypyrrolidin-1-yl]acetamide](/img/structure/B2379966.png)
![4-Chloro-2-[(2-chlorobenzyl)sulfanyl]-6-phenyl-5-pyrimidinecarbonitrile](/img/structure/B2379967.png)
![methyl N-[2-methoxy-2-(3-methoxyphenyl)ethyl]carbamate](/img/structure/B2379968.png)
